4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine
Description
The compound 4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine is a structurally complex heterocyclic molecule featuring:
- A tetrazole ring (1H-tetrazol-5-yl), known for its metabolic stability and hydrogen-bonding capacity.
- A 2,4-dichlorophenyl group, which enhances lipophilicity and may influence receptor binding.
- A 4,4-dimethylpent-1-en-3-yl chain, contributing to steric bulk and conformational rigidity.
- A morpholine moiety, which improves solubility and modulates pharmacokinetics.
This compound’s design likely targets applications in medicinal chemistry, leveraging the tetrazole’s bioisosteric properties (e.g., mimicking carboxylic acids) and the dichlorophenyl group’s electronic effects for enhanced activity .
Properties
Molecular Formula |
C21H29Cl2N5O |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-[2-[1-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]tetrazol-5-yl]propan-2-yl]morpholine |
InChI |
InChI=1S/C21H29Cl2N5O/c1-20(2,3)18(9-7-15-6-8-16(22)14-17(15)23)28-19(24-25-26-28)21(4,5)27-10-12-29-13-11-27/h6-9,14,18H,10-13H2,1-5H3/b9-7+ |
InChI Key |
VSLJBRUOVBWFNV-VQHVLOKHSA-N |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N2C(=NN=N2)C(C)(C)N3CCOCC3 |
Canonical SMILES |
CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N2C(=NN=N2)C(C)(C)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine typically involves multiple steps. One common route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with a suitable reagent to form the corresponding intermediate.
Introduction of the tetrazole ring: The intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring.
Addition of the morpholine moiety: Finally, the tetrazole intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole/Triazole Cores
Electronic and Physicochemical Properties
- Tetrazole vs.
- Substituent Effects : The 2,4-dichlorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity (clogP ~4.2) compared to fluorophenyl (clogP ~3.5) or unsubstituted phenyl analogues .
- Morpholine Contribution: The morpholine ring improves aqueous solubility (logS ~−3.5) compared to non-polar analogues like dimethylpentene derivatives (logS ~−5.0) .
Computational Insights
- Density functional theory (DFT) studies using methods like the Colle-Salvetti correlation-energy formula () predict that the dichlorophenyl group induces a dipole moment (~3.2 D) critical for target binding .
- Wavefunction analysis (e.g., Multiwfn, ) reveals localized electron density on the tetrazole’s N2 and N3 atoms, suggesting nucleophilic reactivity .
Biological Activity
The compound 4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The compound features a morpholine ring and a tetrazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the 2,4-dichlorophenyl group contributes to lipophilicity, potentially improving membrane permeability.
Chemical Structure
| Component | Structure |
|---|---|
| Morpholine | Morpholine |
| Tetrazole | Tetrazole |
| 2,4-Dichlorophenyl | 2,4-Dichlorophenyl |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles , which share structural similarities with the target compound, have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The presence of the dichlorophenyl group has been linked to enhanced antimicrobial activity. Studies have reported that related compounds demonstrate potent inhibitory effects against both Gram-positive and Gram-negative bacteria . This suggests that the target compound may possess similar properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It may inhibit key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) , which are implicated in cancer progression and other diseases .
Neuroprotective Effects
Emerging studies suggest neuroprotective effects linked to the tetrazole moiety. Compounds with this structure have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurodegenerative models .
Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, a series of morpholine-based compounds were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to This compound exhibited IC50 values in the micromolar range against breast and colon cancer cells .
Study 2: Antimicrobial Efficacy
An investigation into the antimicrobial properties of dichlorophenyl derivatives revealed that several compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of halogenated phenyl groups enhances antibacterial efficacy .
Study 3: Neuroprotective Mechanism
A neuropharmacological study assessed the effects of tetrazole-containing compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage through modulation of antioxidant pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
